![molecular formula C25H38O2 B13807959 (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is part of the dibenzo[b,d]pyran family, which is characterized by a fused ring system that includes a pyran ring. The presence of multiple methyl groups and a dimethylheptyl side chain contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Dibenzo[b,d]pyran Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,d]pyran core. Common reagents used in this step include Lewis acids and bases to facilitate the cyclization process.
Introduction of the Dimethylheptyl Side Chain: The dimethylheptyl side chain is introduced through alkylation reactions. This step requires the use of strong bases and alkyl halides to achieve the desired substitution.
Methylation: The final step involves the methylation of specific positions on the dibenzo[b,d]pyran core. Methylating agents such as methyl iodide or dimethyl sulfate are commonly used under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity. Large-scale production typically requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products depend on the specific conditions used but may include ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the positions with methyl groups. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents.
Aplicaciones Científicas De Investigación
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of dibenzo[b,d]pyran derivatives. Researchers investigate its behavior under various chemical conditions to understand its stability and reactivity.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It is used in assays to evaluate its effects on enzymes, receptors, and other cellular components.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. Researchers are exploring its effects on various disease models to determine its efficacy and safety.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can modulate the activity of enzymes and other proteins involved in cellular processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways. This inhibition can affect the synthesis and degradation of key biomolecules.
Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can alter the expression of genes involved in various physiological processes.
Comparación Con Compuestos Similares
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol can be compared with other similar compounds, such as:
9®-Hexahydrocannabinol: This compound shares a similar dibenzo[b,d]pyran core but differs in the side chain and methylation pattern.
11β-Hexahydrocannabinol: Another related compound with a different substitution pattern.
Tetrahydrocannabinol (THC): THC is a well-known compound with a similar core structure but different side chains and functional groups. It is the primary psychoactive component of cannabis and has been extensively studied for its medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H38O2 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(6aR,10aR)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-24(3,4)18-15-21(26)23-19-14-17(2)11-12-20(19)25(5,6)27-22(23)16-18/h11,15-16,19-20,26H,7-10,12-14H2,1-6H3/t19-,20-/m1/s1 |
Clave InChI |
PJPBVOAEXHKPAB-WOJBJXKFSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


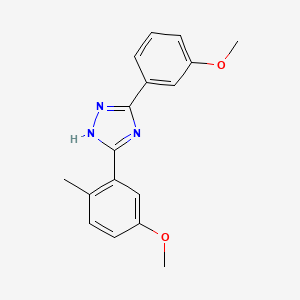

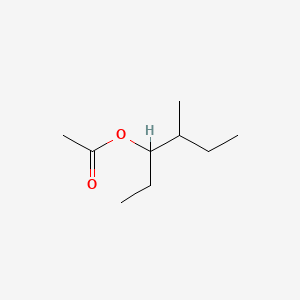

![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

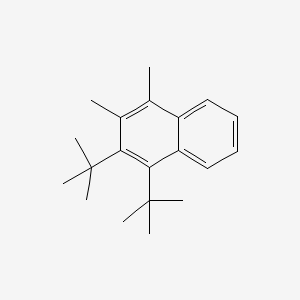
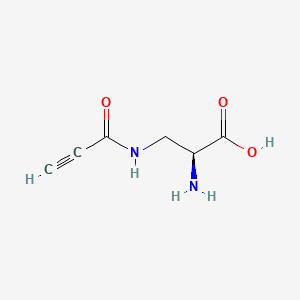
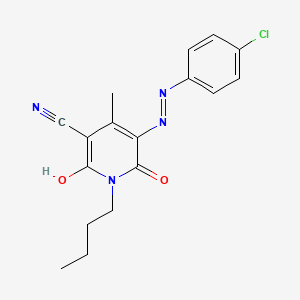

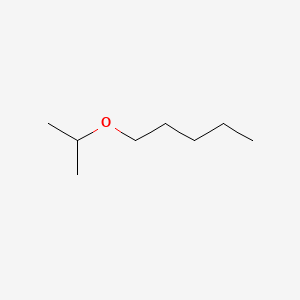
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
